molecular formula C20 H22 N3 O2 . Cl B109182 Basic red 76 CAS No. 68391-30-0

Basic red 76

Cat. No.: B109182
CAS No.: 68391-30-0
M. Wt: 336.413545
InChI Key: HSWXSHNPRUMJKI-UHFFFAOYSA-N
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Description

Basic Red 76, also known as C.I. This compound, is a monoazo dye commonly used in the cosmetic industry. It is primarily utilized as a hair colorant and hair-conditioning agent. The compound is known for its vibrant red hue and is often found in various hair dye formulations .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Basic Red 76 typically involves the diazotization of a primary aromatic amine, such as 2-methoxyaniline, in a cold aqueous acidic solution. This is followed by coupling with a suitable coupling component to form the azo dye. The reaction conditions usually require maintaining a low temperature to ensure the stability of the diazonium salt .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction parameters such as temperature, pH, and reactant concentrations to achieve high yields and purity. The final product is often subjected to purification steps to remove any impurities and ensure consistency in color quality .

Chemical Reactions Analysis

Types of Reactions: Basic Red 76 undergoes various chemical reactions, including:

    Oxidation: The azo group in this compound can be oxidized under certain conditions, leading to the formation of different oxidation products.

    Reduction: The azo group can also be reduced to form amines, which can further react to form other compounds.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Basic Red 76 has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

  • Basic Red 51
  • Basic Red 14
  • Basic Red 18

Comparison: Basic Red 76 is unique due to its specific molecular structure, which imparts distinct color properties and stability. Compared to other similar compounds, this compound offers better color fastness and resistance to fading. Its molecular structure also allows for more efficient penetration into the hair shaft, resulting in more vibrant and long-lasting color .

Properties

IUPAC Name

[7-hydroxy-8-[(2-methoxyphenyl)diazenyl]naphthalen-2-yl]-trimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2.ClH/c1-23(2,3)15-11-9-14-10-12-18(24)20(16(14)13-15)22-21-17-7-5-6-8-19(17)25-4;/h5-13H,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSWXSHNPRUMJKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)C1=CC2=C(C=C1)C=CC(=C2N=NC3=CC=CC=C3OC)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10879784
Record name C.I. Basic Red 76
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10879784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68391-30-0
Record name Basic Red 76
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68391-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Basic red 76
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068391300
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Naphthalenaminium, 7-hydroxy-8-[2-(2-methoxyphenyl)diazenyl]-N,N,N-trimethyl-, chloride (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Basic Red 76
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10879784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [7-hydroxy-8-[(2-methoxyphenyl)azo]-2-naphthyl]trimethylammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.063.564
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What analytical methods are employed to detect and quantify Basic Red 76 in complex matrices like commercial hair dye formulations and environmental samples?

A1: Several analytical techniques are employed for the detection and quantification of this compound:

  • HPLC-DAD (High-Performance Liquid Chromatography with Diode Array Detection): This technique, potentially enhanced with ionic liquids like BMIm[NTf2], offers efficient separation and quantification of this compound in hair coloring formulations and even drinking water [].
  • LC-MS/MS-SRM (Liquid Chromatography-Tandem Mass Spectrometry - Selected Reaction Monitoring): This highly sensitive method allows for the detection and quantification of this compound in wash water samples collected from individuals with dyed hair, helping assess its potential environmental release and impact [].

Q2: What challenges are associated with the presence of this compound in wash water, and how do its properties influence its fate in the environment?

A3: Research indicates that this compound, along with other semi-permanent dyes, can be released into wash water, posing potential risks to the environment []. Studies show that this compound may not fully bind to hair and scalp, leading to its release during washing []. This release, even at low concentrations, raises concerns about its accumulation in water systems and potential long-term impacts on aquatic life. Further research is needed to understand the degradation pathways of this compound and develop effective strategies for its removal from wastewater.

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